

Technical Support Center: HPLC Purification of Ac-Lys(Ac)-OH

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Compound of Interest

Compound Name: AC-Lys(AC)-OH

CAS No.: 499-86-5

Cat. No.: B556374

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Topic: Troubleshooting & Method Development for

-acetyl-

-acetyl-lysine Document ID: TS-PEP-ALYS-001 Author: Senior Application Scientist, Separation Technologies Group

Executive Summary & Molecule Profile

Ac-Lys(Ac)-OH is a deceptively simple molecule that presents disproportionate challenges in HPLC purification. Unlike standard peptides, it lacks hydrophobic bulk, and unlike free amino acids, its amine groups are "capped" (acetylated), neutralizing its basicity.

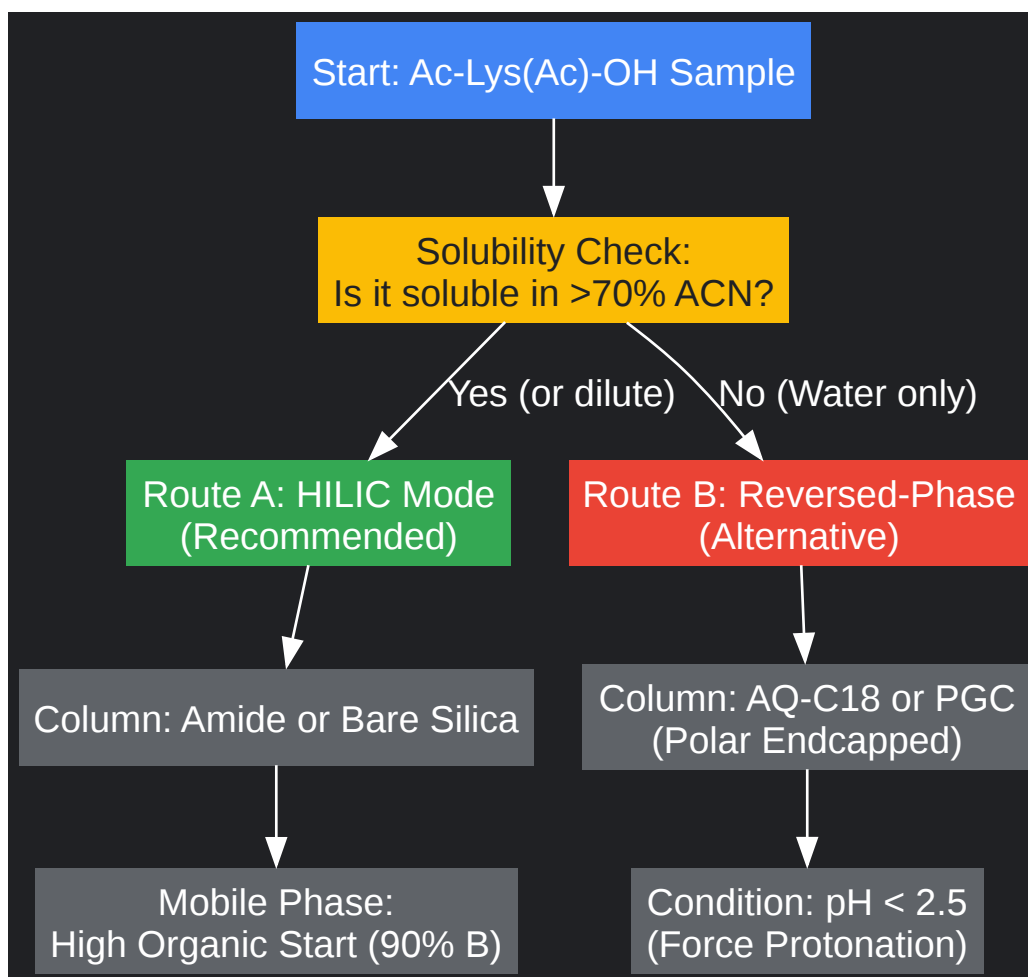
Physicochemical Profile

Property	Characteristic	Chromatographic Impact
Structure	Di-acetylated Lysine	No free amines; acts as a weak acid (C-term COOH).
Hydrophobicity	Low (LogP < 0)	Retention Failure: Elutes near void volume () on standard C18.
UV Chromophore	None (No Trp/Tyr/Phe)	Detection Failure: Invisible >220 nm; requires low-UV (210 nm) detection.
Solubility	High in , Low in ACN	Peak Distortion: "Solvent mismatch" effects during injection.

Critical Workflow: Method Selection

The most common error is attempting to purify this molecule using a standard peptide protocol (Standard C18, Gradient 5-95% B). This will result in the target co-eluting with the injection pulse (void volume).

Decision Matrix (DOT Visualization)



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Caption: Decision tree for selecting the stationary phase based on sample solubility and retention requirements.

Module 1: The Retention Strategy

You have two viable paths. HILIC is scientifically superior for this polarity, but AQ-C18 is often more practical if your lab lacks HILIC columns.

Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Why: HILIC relies on a water layer adsorbed to the silica surface. Your polar **Ac-Lys(Ac)-OH** partitions into this water layer, providing excellent retention.

- Column: Amide-Silica or Zwitterionic (e.g., ZIC-HILIC).
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient: 95% B
60% B (Inverse gradient).
- Critical Note: The sample must be dissolved in at least 75% ACN. If you inject a 100% water sample, the water acts as a "strong solvent" and will flush the molecule out immediately, causing broad, distorted peaks.

Strategy B: Aqueous Stable C18 (AQ-C18)

Why: Standard C18 chains collapse in 100% water (phase dewetting). "AQ" columns have polar groups preventing this collapse, allowing you to run at 0% organic.

- Column: C18 with polar end-capping (e.g., Atlantis T3, Aqua C18).
- Mobile Phase A: 0.1% Phosphoric Acid or TFA in Water.
- Mobile Phase B: ACN.
- Gradient: 0% B isocratic for 5 mins, then 0-10% B.
- Mechanism: You must lower the pH to ~2.0. This protonates the C-terminal carboxyl group (), making the molecule neutral and maximizing hydrophobic interaction.

Module 2: Detection & Sensitivity

Since **Ac-Lys(Ac)-OH** has no aromatic rings, you are relying on the peptide bond absorbance (~210 nm).

The "Drifting Baseline" Problem

At 210 nm, many solvents absorb light.

- TFA Interference: Trifluoroacetic acid (TFA) absorbs strongly at 210 nm. If you use TFA, you will see a rising baseline during gradients.
 - Fix: Use Phosphoric Acid (transparent at 210 nm) if purifying. Use Formic Acid if doing MS (but expect lower sensitivity).
- System Contamination: "Ghost peaks" are common at 210 nm. These are often impurities from the water source or plasticizers leaching from bottles.

Troubleshooting Guides (FAQ)

Q1: My peak elutes at the void volume (dead time). What is wrong?

Diagnosis: Lack of retention.[\[1\]](#)[\[2\]](#)

- If using C18: Your organic starting % is likely too high, or the pH is too high. At neutral pH, the carboxyl group is ionized (negative), making the molecule too polar for C18.
- Action: Switch to 100% aqueous start (requires AQ column) and lower pH to 2.0.

Q2: The peak shape is terrible (fronting or splitting).

Diagnosis: Solvent Mismatch.[\[3\]](#)

- Scenario: You are running HILIC (high ACN mobile phase) but injected the sample dissolved in pure water.
- Mechanism: The water plug travels down the column, locally disrupting the HILIC partition mechanism.
- Action: Dilute your sample 1:4 with Acetonitrile before injection. If it precipitates, you are forced to use the RP-HPLC (Strategy B) method.

Q3: I see a peak, but Mass Spec (MS) signal is weak.

Diagnosis: Ion Suppression or Adduct formation.

- Cause: If you used TFA or Phosphoric acid (non-volatile) for UV detection, you have suppressed the MS ionization.
- Action: Switch to Ammonium Formate (pH 3.0) or Formic Acid (0.1%). While these provide slightly worse peak shape than TFA/Phosphate, they are MS-compatible.

Q4: I cannot see the peak at all.

Diagnosis: Detection wavelength error.

- Action: Ensure your detector is set to 210 nm (bandwidth 4 nm). If you are looking at 254 nm or 280 nm, this molecule is invisible.

Validated Protocol: RP-HPLC for Ac-Lys(Ac)-OH

Use this protocol if you do not have a HILIC column.

System: HPLC with UV-Vis (DAD) Column: 4.6 x 150mm, 5 μ m, Polar-Endcapped C18 (e.g., Agilent SB-Aq or Waters T3) Flow Rate: 1.0 mL/min Temperature: 30°C

Time (min)	% Buffer A (0.1%)	% Buffer B (ACN)	Comment
0.0	100	0	Load / Bind (Neutral state)
5.0	100	0	Isocratic Hold (Wash salts)
15.0	90	10	Shallow Gradient
16.0	10	90	Wash Column
20.0	100	0	Re-equilibrate

Note: If using MS detection, replace

with 0.1% Formic Acid, but expect slightly earlier elution.

References

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